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For Immediate Release

Salerno, Italy — November 7, 2025 — This document provides a detailed technical overview of
the mechanism of action for the investigational compound SARS-CoV-2-IN-36, a potent
inhibitor of the SARS-CoV-2 main protease (Mpro). Developed as a derivative of the zonulin
inhibitor AT1001, this peptide-based therapeutic has demonstrated significant antiviral activity
in preclinical studies. This whitepaper is intended for researchers, scientists, and drug
development professionals, offering in-depth data, experimental protocols, and visual
representations of its biological activity.

Core Mechanism of Action: Covalent Inhibition of
the Main Protease (Mpro)

SARS-CoV-2-IN-36 functions as a targeted inhibitor of the SARS-CoV-2 main protease (Mpro),
also known as 3C-like protease (3CLpro). Mpro is a critical enzyme in the viral life cycle,
responsible for the proteolytic cleavage of the viral polyproteins (ppla and pplab) into
functional non-structural proteins (nsps). These nsps are essential for the assembly of the viral
replication and transcription complex.

Through rational drug design, SARS-CoV-2-IN-36 was engineered to fit within the active site of
Mpro. X-ray crystallography studies have confirmed that the inhibitor forms a covalent bond
with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2][3] This irreversible
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binding effectively inactivates the enzyme, thereby halting the processing of the viral
polyproteins and inhibiting viral replication.[1][4]

Quantitative Data Summary

The inhibitory and antiviral activities of SARS-CoV-2-IN-36 and its precursors have been
quantified through a series of in vitro assays. The key data points are summarized in the tables
below for clear comparison.

Table 1: Enzymatic Inhibition and Binding Affinity of SARS-CoV-2 Mpro Inhibitors

Isothermal Titration

Compound FRET Assay IC50 (uM) .

Calorimetry (ITC) KD (pM)
4 251 0.640 + 0.082
57 Not Reported 0.442 £ 0.099
SARS-CoV-2-IN-36 (58) 2.37 0.425 £ 0.075

Data sourced from Di Micco et al., 2022.[1]

Table 2: Antiviral Activity of SARS-CoV-2-IN-36 (Compound 58) in Vero Cells

SARS-CoV-2 Selectivity Index
. EC50 (uM) CC50 (uM)
Variant (Sl)
Wuhan (UC-1074) 5.0 >100 >20
UK (NVDBB-2220) 5.2 >100 >19.2
South African
39.9 >100 >2.5
(RG2674)

Data sourced from Di Micco et al., 2022.[1]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the development and
characterization of SARS-CoV-2-IN-36.

Forster Resonance Energy Transfer (FRET)-Based
Enzymatic Assay

This assay was utilized to determine the in vitro inhibitory activity of the compounds against
purified SARS-CoV-2 Mpro.

o Reagents and Materials:

[¢]

Recombinant SARS-CoV-2 Mpro

FRET substrate: A peptide with a fluorophore and a quencher flanking the Mpro cleavage
site.

Assay buffer: 20 mM Tris-HCI pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.
Test compounds (including SARS-CoV-2-IN-36) dissolved in DMSO.
384-well microplates.

Plate reader capable of fluorescence measurement.

e Procedure:

o

A solution of SARS-CoV-2 Mpro (final concentration ~0.5 uM) in assay buffer is dispensed
into the wells of a 384-well plate.

The test compounds are added to the wells at various concentrations. The final DMSO
concentration is kept below 1%.

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to
allow for the binding of the inhibitor to the enzyme.

The FRET substrate is added to all wells to a final concentration of 20 uM to initiate the
enzymatic reaction.
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o The fluorescence intensity is measured kinetically over time (e.g., every minute for 30
minutes) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

o The rate of substrate cleavage is determined from the linear phase of the reaction.

o The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-
response curve.

Antiviral Activity Assay in Vero Cells

This cell-based assay was performed to evaluate the efficacy of the compounds in inhibiting
SARS-CoV-2 replication in a cellular context.

e Reagents and Materials:
o Vero EG6 cells.

o Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum
(FBS) and antibiotics.

o SARS-CoV-2 viral stocks (e.g., Wuhan, UK, and South African variants).
o Test compounds (including SARS-CoV-2-IN-36).
o 96-well cell culture plates.
o Reagents for assessing cell viability (e.g., CellTiter-Glo).
o Microplate reader for luminescence measurement.
e Procedure:

o Vero EG6 cells are seeded in 96-well plates and incubated overnight to form a confluent
monolayer.

o The culture medium is removed, and the cells are washed with phosphate-buffered saline
(PBS).
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o Serial dilutions of the test compounds are added to the wells.

o The cells are then infected with a specific variant of SARS-CoV-2 at a defined multiplicity
of infection (MOI).

o The plates are incubated for a period that allows for multiple rounds of viral replication
(e.g., 72 hours).

o After incubation, the cytopathic effect (CPE) is visually assessed, or a cell viability assay
(e.g., CellTiter-Glo) is performed to quantify the number of viable cells.

o The half-maximal effective concentration (EC50), the concentration at which 50% of the
viral CPE is inhibited, is calculated.

o In parallel, the cytotoxicity of the compounds on uninfected Vero EG6 cells is determined to
calculate the 50% cytotoxic concentration (CC50).

o The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
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Caption: Mechanism of action of SARS-CoV-2-IN-36.

Experimental Workflow for Inhibitor Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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